molecular formula C24H20ClIN2O5 B5601679 [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B5601679
M. Wt: 578.8 g/mol
InChI Key: MTTJRQAQXXHOMK-MZJWZYIUSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, an iodophenoxy group, and a chlorobenzoate group. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethoxy-4-formylphenyl 2-chlorobenzoate with 2-(4-iodophenoxy)acetyl hydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Uniqueness

The uniqueness of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific molecular structure, which includes an iodophenoxy group. This structural feature may impart unique chemical and biological properties, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClIN2O5/c1-2-31-22-13-16(7-12-21(22)33-24(30)19-5-3-4-6-20(19)25)14-27-28-23(29)15-32-18-10-8-17(26)9-11-18/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTJRQAQXXHOMK-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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